molecular formula C13H19N5 B11113763 N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11113763
M. Wt: 245.32 g/mol
InChI Key: WWKBIGWKFDOAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: is a synthetic compound belonging to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method provides high yields and is environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine
  • 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine

Uniqueness: N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its cycloheptyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H19N5/c1-10-8-12(18-13(16-10)14-9-15-18)17-11-6-4-2-3-5-7-11/h8-9,11,17H,2-7H2,1H3

InChI Key

WWKBIGWKFDOAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.